REACTION_CXSMILES
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[CH3:1][C:2]1([CH3:10])[C:4]([CH3:6])([CH3:5])[CH:3]1[C:7](O)=[O:8].S(Cl)([Cl:13])=O>>[CH3:1][C:2]1([CH3:10])[C:4]([CH3:6])([CH3:5])[CH:3]1[C:7]([Cl:13])=[O:8]
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Name
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|
Quantity
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13.5 g
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Type
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reactant
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Smiles
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CC1(C(C1(C)C)C(=O)O)C
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Name
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Quantity
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30 mL
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Type
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reactant
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Smiles
|
S(=O)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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This solution was warmed
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was azeotroped three times with 10 mL of benzene
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Type
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CUSTOM
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Details
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to remove any remaining thionyl chloride
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Type
|
CUSTOM
|
Details
|
used without further purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC1(C(C1(C)C)C(=O)Cl)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |